methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a partially saturated dihydrothiophene ring. Key structural elements include:
- 3-Cyano group: An electron-withdrawing substituent that may enhance reactivity in nucleophilic substitution or cyclization reactions.
- 2-Carboxamido-dihydrodioxine moiety: A 5,6-dihydro-1,4-dioxine ring linked via a carboxamide group, contributing to solubility and hydrogen-bonding interactions.
- 6-Methyl carboxylate ester: A hydrolytically labile ester group that could serve as a prodrug feature or influence pharmacokinetics.
Calculated Molecular Formula: C₁₅H₁₆N₃O₅S (MW ≈ 350.07 g/mol).
Properties
IUPAC Name |
methyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-21-15(20)18-3-2-9-10(6-16)14(24-12(9)7-18)17-13(19)11-8-22-4-5-23-11/h8H,2-5,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFFYBQIYYWAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of such compounds often involves interaction with specific cellular targets, leading to changes in cell function. The exact targets and the nature of these interactions would depend on the specific compound and its structure .
Biochemical pathways affected by these compounds can be diverse, ranging from signaling pathways to metabolic pathways, depending on the specific targets of the compound .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific compound. Factors influencing these properties could include the compound’s size, charge, lipophilicity, and the presence of specific functional groups .
The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Biological Activity
Methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core fused with a dioxine moiety and a cyano group. This unique structure potentially influences its biological interactions.
Research indicates that compounds with similar structures often interact with specific molecular targets involved in various biological pathways. The thieno[2,3-c]pyridine framework is known for its ability to modulate enzyme activities and receptor interactions.
Target Interactions
- GSK-3β Inhibition : Compounds derived from similar scaffolds have shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cellular signaling pathways related to metabolism and cell proliferation .
- Antimicrobial Activity : Thieno[2,3-c]pyridines are often evaluated for their antimicrobial properties. Some derivatives exhibit significant activity against various pathogens by disrupting cellular processes .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Assay Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| GSK-3β Inhibition | Enzyme Inhibition Assay | 8 nM | |
| Antiplasmodial | P. falciparum Assay | EC50 = 34 nM | |
| Cytotoxicity | HEK-293 Cell Line | EC50 < 4 µM |
Case Studies
- Antiparasitic Activity : A study demonstrated that derivatives of thieno[2,3-c]pyridine significantly reduced parasitemia in mice infected with Plasmodium berghei. The administration of these compounds led to a notable decrease in parasite load without significant toxicity to the host .
- Antitumor Evaluation : Another investigation into similar compounds highlighted their potential as antitumor agents. The thieno derivatives exhibited cytotoxic effects against various cancer cell lines while maintaining a favorable safety profile .
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds containing the thieno[2,3-c]pyridine framework. The compound's ability to inhibit specific kinases involved in cancer progression is particularly noteworthy. For instance, derivatives of 3-cyano-2-substituted pyridines have shown promising results as inhibitors of PIM1 kinase, which is implicated in various cancers. In one study, certain derivatives exhibited IC50 values as low as 50 nM, indicating potent inhibitory activity against this target .
Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives
Cardiovascular Applications
The compound also shows promise in treating cardiovascular diseases. Similar compounds have been reported to act as non-steroidal antagonists of mineralocorticoid receptors, which are crucial in regulating blood pressure and fluid balance. This suggests that methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate may have applications in managing conditions such as heart failure and diabetic nephropathy .
Antimicrobial Properties
Research indicates that derivatives of cyano-pyridines possess significant antimicrobial activities. This compound could potentially be developed into antimicrobial agents due to structural similarities with known antimicrobial compounds. Studies have shown that various substituted pyridines exhibit activity against a range of pathogens .
Synthetic Applications
The synthesis of this compound has been explored extensively. It can be synthesized through multi-step reactions involving key intermediates that facilitate the introduction of functional groups necessary for biological activity. The methodologies employed often involve refluxing β-dicarbonyl compounds with malononitrile and other reagents to yield the desired structure efficiently .
Case Studies and Research Findings
Several case studies illustrate the compound's versatility:
- PIM1 Kinase Inhibition : A series of derivatives were tested for their efficacy against PIM1 kinase. The most potent inhibitors demonstrated significant cytotoxicity in cancer cell lines.
- Antimicrobial Screening : Compounds derived from the thieno-pyridine framework were screened against various bacterial strains, yielding promising results that support further development as antibiotics.
- Cardiovascular Studies : In vivo studies on similar compounds showed a reduction in blood pressure and improvement in heart function in animal models of heart failure.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
Core Scaffolds: The target compound’s thieno[2,3-c]pyridine core (shared with ) contrasts with thiazolo[3,2-a]pyrimidine () and tetrahydroimidazo[1,2-a]pyridine (). These scaffolds differ in aromaticity, ring saturation, and electronic properties, influencing binding affinity in biological systems.
Functional Groups: Cyano Groups: Present in the target compound and compounds 11a and 2d , cyano substituents enhance electrophilicity, facilitating reactions like nucleophilic additions or cyclizations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
